Cas no 2248352-76-1 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate 化学的及び物理的性質
名前と識別子
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate
- 2248352-76-1
- EN300-6526174
-
- インチ: 1S/C19H15NO5/c1-10-11(2)24-16-8-7-12(9-15(10)16)19(23)25-20-17(21)13-5-3-4-6-14(13)18(20)22/h3-11H,1-2H3
- InChIKey: HHKYJCFNJDNJDJ-UHFFFAOYSA-N
- SMILES: O1C2C=CC(C(=O)ON3C(C4C=CC=CC=4C3=O)=O)=CC=2C(C)C1C
計算された属性
- 精确分子量: 337.09502258g/mol
- 同位素质量: 337.09502258g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 3
- 複雑さ: 566
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.9Ų
- XLogP3: 3.4
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6526174-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate |
2248352-76-1 | 95.0% | 1.0g |
$928.0 | 2025-03-13 | |
Enamine | EN300-6526174-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate |
2248352-76-1 | 95.0% | 2.5g |
$1819.0 | 2025-03-13 | |
Enamine | EN300-6526174-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate |
2248352-76-1 | 95.0% | 10.0g |
$3992.0 | 2025-03-13 | |
Enamine | EN300-6526174-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate |
2248352-76-1 | 95.0% | 0.1g |
$817.0 | 2025-03-13 | |
Enamine | EN300-6526174-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate |
2248352-76-1 | 95.0% | 5.0g |
$2692.0 | 2025-03-13 | |
Enamine | EN300-6526174-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate |
2248352-76-1 | 95.0% | 0.05g |
$780.0 | 2025-03-13 | |
Enamine | EN300-6526174-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate |
2248352-76-1 | 95.0% | 0.25g |
$855.0 | 2025-03-13 | |
Enamine | EN300-6526174-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate |
2248352-76-1 | 95.0% | 0.5g |
$891.0 | 2025-03-13 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate 関連文献
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylateに関する追加情報
Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate (CAS: 2248352-76-1)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate (CAS: 2248352-76-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel heterocyclic compounds with potential pharmacological properties. The structural motif of the isoindole-1,3-dione (phthalimide) coupled with the 2,3-dimethyl-2,3-dihydrobenzofuran moiety suggests a promising scaffold for the development of anti-inflammatory and anticancer agents. Computational docking studies have indicated that this compound may interact with specific protein targets involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB).
In vitro assays have demonstrated moderate inhibitory activity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the micromolar range. Further mechanistic studies suggest that the compound induces apoptosis via the intrinsic mitochondrial pathway, as evidenced by the upregulation of caspase-3 and caspase-9 activities. These findings position the compound as a potential lead for further optimization in anticancer drug discovery.
From a synthetic chemistry perspective, recent advancements have enabled the efficient preparation of this compound through a multi-step process involving the condensation of 2,3-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid with N-hydroxyphthalimide, followed by activation and coupling reactions. The optimized synthetic route offers good yields (70-80%) and scalability, making it feasible for industrial applications. Additionally, the compound's stability under physiological conditions has been confirmed through pharmacokinetic studies, although further in vivo evaluations are warranted.
Despite these promising results, challenges remain in improving the compound's bioavailability and selectivity. Current research efforts are focused on structural modifications, such as the introduction of solubilizing groups or the replacement of the phthalimide moiety with other heterocycles, to enhance its drug-like properties. Collaborative studies between academic and industrial researchers are underway to explore these avenues and accelerate the translation of this compound into clinical candidates.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate represents a versatile scaffold with significant potential in medicinal chemistry. Its dual functionality as a synthetic intermediate and a bioactive molecule underscores its importance in current drug discovery programs. Future research should prioritize in vivo efficacy and toxicity studies to validate its therapeutic potential and guide further development.
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